molecular formula C14H9Cl2FO2 B1454282 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-57-0

2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1454282
CAS No.: 1160260-57-0
M. Wt: 299.1 g/mol
InChI Key: DXMVGMQMFSDVRJ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is a substituted benzoyl chloride characterized by a benzyloxy group at the ortho position of the benzoyl ring. The benzyl group itself is substituted with chlorine and fluorine at the 2- and 6-positions, respectively. Its molecular formula is C₁₄H₈Cl₂FO₂, with a molecular weight of 307.57 g/mol (inferred from structural analysis). This compound belongs to the acyl halide class, known for high reactivity in nucleophilic acyl substitution reactions, forming amides, esters, or other derivatives .

Key structural features include:

  • Ortho-substituted benzyloxy group: Introduces steric hindrance and electronic effects due to chlorine and fluorine substituents.
  • Electron-withdrawing groups (EWGs): The chlorine and fluorine atoms enhance the electrophilicity of the carbonyl carbon, promoting reactivity with nucleophiles like amines or alcohols .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-11-5-3-6-12(17)10(11)8-19-13-7-2-1-4-9(13)14(16)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMVGMQMFSDVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217244
Record name 2-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-57-0
Record name 2-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Chloro-6-fluorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Development

2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is primarily used in the synthesis of pharmaceutical agents. Its reactivity allows it to participate in acylation reactions, which are crucial for the formation of complex organic molecules. This compound can serve as a building block for designing new drugs that target specific biological pathways.

Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives of this compound can be synthesized to create potential anticancer agents. For instance, modifications to its structure have led to compounds exhibiting selective inhibition of cancer cell growth, demonstrating its utility in drug discovery.

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a herbicide or pesticide due to its ability to interact with biological molecules. The unique substituents may enhance the selectivity and efficacy of agrochemical formulations.

Case Study: Herbicide Development
Studies have shown that compounds derived from this compound exhibit herbicidal activity against specific weed species. The chlorinated and fluorinated aromatic structures contribute to the compounds' effectiveness in disrupting plant growth processes.

Reactivity and Interaction Studies

The compound's reactivity with biological molecules has been a focal point for research. Interaction studies suggest that it may bind to proteins and nucleic acids, potentially altering their functions.

Binding Affinity Studies

Preliminary investigations into the binding affinity of this compound with target proteins have shown promising results. These studies are critical for understanding how modifications to this compound can lead to enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride can be contextualized by comparing it to positional isomers, halogen-substituted analogs, and related acyl chlorides.

Positional Isomers

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Differences
This compound C₁₄H₈Cl₂FO₂ 307.57 Benzoyl (2-O-(2-Cl-6-F-benzyl)) Reference compound
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₂FO₂ 307.57 Benzoyl (4-O-(2-Cl-6-F-benzyl)) Para-substitution reduces steric hindrance, enabling faster reaction kinetics with nucleophiles.
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₃FO₂ 333.56 Benzoyl (2-O-(2-Cl-6-F-benzyl), 5-Cl) Additional chlorine at position 5 increases electron withdrawal, enhancing electrophilicity but reducing solubility in non-polar solvents.
  • Reactivity : The para isomer (4-substituted) reacts faster with amines due to reduced steric hindrance, while the 5-chloro derivative exhibits higher electrophilicity .
  • Solubility : The 5-chloro variant’s lower solubility in organic solvents (e.g., dichloromethane) is attributed to increased molecular weight and polarity .

Halogen-Substituted Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Differences
2-[(2-Fluorobenzyl)oxy]benzoyl chloride C₁₄H₉ClF₂O₂ 292.67 Benzoyl (2-O-(2-F-benzyl)) Replacing chlorine with fluorine on the benzyl group reduces electron withdrawal, lowering reactivity.
2-Bromo-6-fluorobenzoyl chloride C₇H₃BrClFO 237.46 Benzoyl (2-Br, 6-F) Bromine’s larger atomic radius increases steric hindrance but improves leaving-group ability in substitution reactions.
  • Electronic Effects : Fluorine’s weaker electron-withdrawing effect compared to chlorine results in slower reaction rates for 2-[(2-fluorobenzyl)oxy]benzoyl chloride .
  • Leaving Group Efficiency : Bromine in 2-bromo-6-fluorobenzoyl chloride facilitates nucleophilic displacement more readily than chlorine, making it preferable for certain coupling reactions .

Parent Compound: Benzoyl Chloride

Benzoyl chloride (C₇H₅ClO, MW: 140.57 g/mol) serves as the foundational structure. Key contrasts:

  • Reactivity : The target compound’s benzyloxy group and halogen substituents enhance electrophilicity but introduce steric barriers absent in unsubstituted benzoyl chloride .
  • Applications : While benzoyl chloride is widely used in synthesizing pharmaceuticals (e.g., benzocaine), the target compound’s substituents make it suitable for specialized applications, such as synthesizing fluorinated bioactive molecules .

Biological Activity

2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14_{14}H9_9Cl2_2FO2_2 and a molecular weight of approximately 299.12 g/mol. This compound is notable for its unique structural features, including chlorine and fluorine substituents on a benzene ring, contributing to its reactivity and potential biological activities. The primary applications of this compound are in pharmaceutical and agrochemical research, where its reactive benzoyl chloride functional group may play a crucial role in various biochemical interactions.

The compound features a benzoyl chloride moiety, which is known for its high reactivity towards nucleophiles. This property is significant for synthesizing more complex organic molecules in medicinal chemistry. The synthesis of this compound can be achieved through several methods, typically involving the reaction of the corresponding phenolic compound with chlorinated benzyl derivatives under controlled conditions.

Interaction Studies

Interaction studies have indicated that this compound may exhibit biological activity by modifying cellular or molecular targets. The presence of halogen substituents can enhance lipophilicity and alter the electronic properties of the molecule, which may influence its interaction with biological systems .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
This compound C14_{14}H9_9Cl2_2FO2_2Contains both chlorine and fluorine; high reactivity
Benzoyl Chloride C7_7H5_5ClOSimpler structure; widely used as an acylating agent
4-Chlorobenzoyl Chloride C7_7H5_5ClOChlorine at para position; different reactivity
4-Fluorobenzoyl Chloride C7_7H5_5ClFFluorine at para position; varied biological effects

This table illustrates how the unique combination of substituents in this compound may confer distinct properties advantageous for specific applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound. For instance, novel imidazolidine derivatives incorporating this compound were synthesized and evaluated for their biological activity against Schistosoma mansoni, demonstrating promising results in terms of motility and mortality rates of the parasites .

In another study, structural modifications involving similar halogenated compounds were assessed for their anti-inflammatory and anticancer properties. These findings suggest that compounds with similar structural motifs could potentially exhibit significant biological activities, warranting further exploration into their therapeutic applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride

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